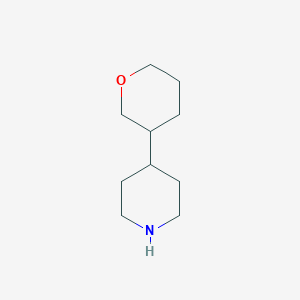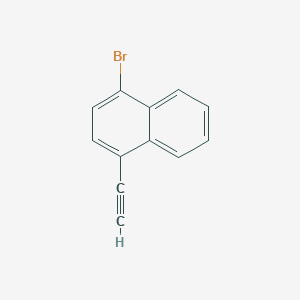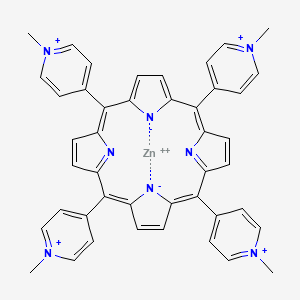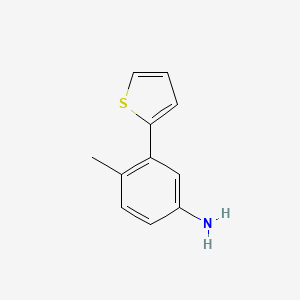
Isopropyl 3,4-dibromothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 3,4-dibromothiophene-2-carboxylate: is a heterocyclic compound that contains a thiophene ring substituted with bromine atoms at the 3 and 4 positions and an isopropyl ester group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3,4-dibromothiophene-2-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 3,4-dibromothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Isopropyl 3,4-dibromothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of thiophene-based polymers and other heterocyclic compounds .
Biology and Medicine: In biological research, thiophene derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be used in the development of new therapeutic agents .
Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. This compound can be employed in the fabrication of these advanced materials .
Mécanisme D'action
The mechanism of action of Isopropyl 3,4-dibromothiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The thiophene ring can participate in various electronic interactions, influencing the overall behavior of the molecule .
Molecular Targets and Pathways:
Chemical Reactions: The bromine atoms act as leaving groups in substitution reactions, while the ester group can undergo hydrolysis or reduction.
Biological Systems: Potential molecular targets include enzymes and receptors that interact with thiophene derivatives, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3,4-Dibromothiophene-2-carboxylic acid: Lacks the isopropyl ester group, making it less lipophilic and potentially less reactive in certain substitution reactions.
Isopropyl 2-bromothiophene-3-carboxylate: Has a different bromination pattern, which can affect its reactivity and applications.
Isopropyl 3,4-dichlorothiophene-2-carboxylate: Substituted with chlorine atoms instead of bromine, leading to different chemical and physical properties.
Uniqueness: Isopropyl 3,4-dibromothiophene-2-carboxylate is unique due to its specific substitution pattern and the presence of both bromine atoms and an isopropyl ester group.
Propriétés
Formule moléculaire |
C8H8Br2O2S |
|---|---|
Poids moléculaire |
328.02 g/mol |
Nom IUPAC |
propan-2-yl 3,4-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Br2O2S/c1-4(2)12-8(11)7-6(10)5(9)3-13-7/h3-4H,1-2H3 |
Clé InChI |
LZIJRFJMRIYSKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C(=CS1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)


![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)


![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)

